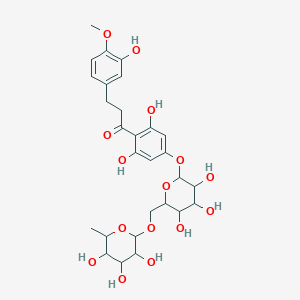
Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is a fluorogenic substrate used primarily in fluorescence screening assays . This compound is composed of a sequence of amino acids, including threonine, isoleucine, norleucine, p-nitrophenylalanine, glutamine, and arginine, with an amide group at the C-terminus . The presence of the p-nitrophenylalanine residue makes it particularly useful in fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 involves solid-phase peptide synthesis (SPPS) techniques . The process typically starts with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . The p-nitrophenylalanine residue is incorporated at the appropriate position in the sequence, and the peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale . Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient large-scale synthesis . The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 primarily undergoes hydrolysis reactions, particularly in the presence of proteolytic enzymes . The peptide bonds within the compound are cleaved, resulting in the release of individual amino acids or smaller peptide fragments .
Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include proteases such as trypsin and chymotrypsin . These reactions are typically carried out in aqueous buffers at physiological pH and temperature .
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and smaller peptide fragments . The specific products depend on the cleavage sites targeted by the proteolytic enzymes .
Scientific Research Applications
Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is widely used in scientific research, particularly in the fields of biochemistry and molecular biology . Its primary application is as a fluorogenic substrate in fluorescence screening assays to study protease activity . The compound’s ability to release a fluorescent signal upon cleavage by proteases makes it a valuable tool for monitoring enzyme kinetics and inhibitor screening . Additionally, it is used in drug discovery and development to identify potential protease inhibitors .
Mechanism of Action
The mechanism of action of Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 involves its cleavage by proteolytic enzymes . The p-nitrophenylalanine residue acts as a fluorophore, emitting fluorescence upon cleavage . This fluorescence signal can be quantitatively measured, providing insights into enzyme activity and inhibition . The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds:
- Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2
- DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS
Uniqueness: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is unique due to its specific amino acid sequence and the presence of the p-nitrophenylalanine residue . This residue imparts distinct fluorescence properties, making it particularly suitable for fluorescence-based assays . Compared to similar compounds, it offers a unique combination of amino acids that can be tailored for specific protease studies .
Properties
IUPAC Name |
2-[[2-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N13O11/c1-5-7-13-30(52-41(64)34(23(3)6-2)54-42(65)35(24(4)57)55-37(60)27-11-8-9-12-28(27)44)38(61)53-32(22-25-15-17-26(18-16-25)56(66)67)40(63)51-31(19-20-33(45)58)39(62)50-29(36(46)59)14-10-21-49-43(47)48/h8-9,11-12,15-18,23-24,29-32,34-35,57H,5-7,10,13-14,19-22,44H2,1-4H3,(H2,45,58)(H2,46,59)(H,50,62)(H,51,63)(H,52,64)(H,53,61)(H,54,65)(H,55,60)(H4,47,48,49) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBOWTWGRFTPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)


![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)

